molecular formula C18H25ClN2O2 B13764013 [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride CAS No. 60752-79-6

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride

Cat. No.: B13764013
CAS No.: 60752-79-6
M. Wt: 336.9 g/mol
InChI Key: YCMXMMRWXAAHNQ-UHFFFAOYSA-N
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Description

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride: is a complex organic compound with a unique structure that includes an azetidine ring, a carbamate group, and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the ethylpent-1-yn-3-yl group and the N-(3-methylphenyl)carbamate group through nucleophilic substitution and carbamation reactions, respectively. The final step involves the addition of the chloride ion to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted azetidine compounds.

Scientific Research Applications

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The azetidine ring and carbamate group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecules involved.

Comparison with Similar Compounds

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride: can be compared with similar compounds such as:

These compounds share similar structural features but differ in the substituents attached to the azetidine ring

Properties

CAS No.

60752-79-6

Molecular Formula

C18H25ClN2O2

Molecular Weight

336.9 g/mol

IUPAC Name

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride

InChI

InChI=1S/C18H24N2O2.ClH/c1-5-18(6-2,7-3)20-12-16(13-20)22-17(21)19-15-10-8-9-14(4)11-15;/h1,8-11,16H,6-7,12-13H2,2-4H3,(H,19,21);1H

InChI Key

YCMXMMRWXAAHNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC2=CC=CC(=C2)C.[Cl-]

Origin of Product

United States

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